N,N,N-Trimethylethenaminium: Structural Dynamics, Synthesis, and Pharmacological Profile
N,N,N-Trimethylethenaminium: Structural Dynamics, Synthesis, and Pharmacological Profile
Topic: N,N,N-Trimethylethenaminium: Chemical Structure, Reactivity, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N,N-Trimethylethenaminium (also known as the vinyltrimethylammonium cation) represents a distinct class of quaternary ammonium compounds characterized by a vinyl group directly bonded to a positively charged nitrogen center. Unlike its saturated analog (choline) or its neutral counterpart (enamines), this cation exhibits unique electronic properties driven by the strong electron-withdrawing inductive effect (-I) of the quaternary nitrogen. This whitepaper provides a comprehensive technical analysis of its structure, synthesis via
Chemical Structure & Electronic Properties
Molecular Geometry and Bonding
The N,N,N-trimethylethenaminium cation (
-
Hybridization: The vinyl carbons are
hybridized, creating a planar olefinic system. The nitrogen atom is hybridized, maintaining a tetrahedral geometry. -
Bond Lengths: The
double bond length is approximately 1.34 Å, typical for alkenes, but the bond is shorter than a standard single bond due to the strong electrostatic field, though it lacks the partial double bond character seen in neutral enamines (where the N lone pair donates into the -system).
Electronic Distribution and Reactivity
The defining feature of this molecule is the inversion of polarity compared to neutral enamines.
-
Neutral Enamines: The nitrogen lone pair donates electron density into the alkene (
-donation), making the -carbon nucleophilic. -
Trimethylethenaminium Cation: The quaternary nitrogen lacks a lone pair and exerts a powerful electron-withdrawing inductive effect (-I) on the vinyl group. This polarizes the
-system, significantly reducing electron density at the -carbon.
Consequence: The vinyl group acts as a Michael acceptor (electrophile), susceptible to attack by nucleophiles, rather than an electron-rich alkene.
| Property | Value / Description |
| IUPAC Name | Ethenyl(trimethyl)azanium |
| Common Name | Vinyltrimethylammonium (VTMA) |
| Formula | |
| Molecular Weight | 86.16 g/mol (cation only) |
| LogP | -2.5 (Estimated, highly hydrophilic) |
| Electronic Effect | Strong -I (Inductive withdrawal) |
| Major Reactivity | Michael Addition, Radical Polymerization |
Synthesis and Manufacturing Protocols
The synthesis of N,N,N-trimethylethenaminium salts typically involves the elimination of a
Protocol: Synthesis via Hofmann Elimination
Objective: Isolate Vinyltrimethylammonium Bromide from (2-Bromoethyl)trimethylammonium bromide.
Reagents:
-
(2-Bromoethyl)trimethylammonium bromide (Starting Material)
-
Silver Oxide (
) or ethanolic KOH -
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 0.1 mol of (2-bromoethyl)trimethylammonium bromide in 100 mL of absolute ethanol.
-
Base Treatment: Add a stoichiometric excess (0.06 mol) of Silver Oxide (
) to the solution. Note: is preferred over KOH to precipitate AgBr, driving the reaction forward and avoiding contamination with inorganic salts. -
Reaction Phase: Stir the suspension vigorously at room temperature for 4 hours. The formation of a pale yellow precipitate (AgBr) indicates progress.
-
Filtration: Filter the mixture through a Celite pad to remove solid silver salts. The filtrate contains the vinyltrimethylammonium hydroxide (Neurine).
-
Neutralization/Isolation: To isolate the bromide salt, neutralize carefully with HBr (48% aq) until pH 7.0 is reached.
-
Crystallization: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/ether to yield hygroscopic white crystals.
Visualization of Synthesis Pathway
The following diagram illustrates the chemical transformation logic.
Figure 1: Synthesis of Vinyltrimethylammonium via Ag2O mediated elimination.
Reactivity Profile: The Michael Acceptor
The vinyltrimethylammonium cation is a potent electrophile. The activation of the double bond by the positively charged nitrogen allows for facile addition of nucleophiles, a property utilized in protein modification and polymer cross-linking.
Mechanism: Nucleophilic Conjugate Addition
Nucleophiles (
Key Reactants:
-
Thiols (R-SH): Rapid addition at physiological pH (Cysteine modification).
-
Amines (R-NH2): Slower addition; often requires basic catalysis.
-
Carbanions: Used in organic synthesis to build carbon skeletons.
Polymerization
The cation is a vinyl monomer. It undergoes radical polymerization to form cationic polyelectrolytes (e.g., Poly(vinyltrimethylammonium chloride)). These polymers are critical in:
-
Water Treatment: Flocculants for negatively charged colloids.
-
Gene Delivery: Binding DNA (anionic) for transfection.
Pharmacology & Toxicology: The Neurine Identity
In biological systems, the hydroxide salt of N,N,N-trimethylethenaminium is known as Neurine . It is a product of the putrefaction of biological tissues (dehydration of choline) and possesses significant toxicity.
Mechanism of Action
Neurine acts as a cholinergic agonist , mimicking acetylcholine (ACh). However, its structural rigidity and lack of an ester bond render it resistant to hydrolysis by Acetylcholinesterase (AChE).
-
Receptor Binding: Neurine binds to both Nicotinic (nAChR) and Muscarinic (mAChR) acetylcholine receptors.
-
Persistent Depolarization: Because AChE cannot degrade neurine effectively, the ion channel remains open (nicotinic) or the G-protein cascade remains active (muscarinic).
-
Toxicity: This leads to "Cholinergic Crisis"—continuous stimulation resulting in muscle paralysis (depolarization block), respiratory failure, and convulsions.
Comparative Toxicity
| Compound | Structure | AChE Susceptibility | Toxicity Profile |
| Acetylcholine | High (Rapid hydrolysis) | Low (Rapidly cleared) | |
| Choline | N/A (Precursor) | Very Low (Nutrient) | |
| Neurine (VTMA) | Negligible (Resistant) | High (Persistent Agonist) |
Biological Pathway Diagram
Figure 2: Mechanism of Neurine toxicity via persistent receptor activation.
Experimental Characterization
For researchers synthesizing or identifying this compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR (D2O):
-
The trimethylammonium protons appear as a sharp singlet at
3.1 - 3.3 ppm . -
The vinyl protons exhibit a classic ABC pattern (or AMX depending on resolution) shifted downfield due to the cationic nitrogen.
-
-Hydrogens (Terminal): Two doublets around
6.0 - 6.4 ppm . -
-Hydrogen (Internal): A complex multiplet around
6.8 - 7.2 ppm (highly deshielded).
-
Mass Spectrometry (ESI-MS)
-
Positive Mode: Dominant peak at m/z 86.1 .
-
Fragmentation: Loss of trimethylamine (neutral loss of 59 Da) to yield a vinyl cation fragment (rare) or methyl radical loss depending on energy.
References
-
PubChem. (2025). N,N,N-Trimethylethenaminium. National Library of Medicine. [Link]
-
Doering, W. v. E., & Schreiber, K. C. (1955). d-Orbital Resonance. II. Comparative Reactivity of Vinyldimethylsulfonium and Vinyltrimethylammonium Ions. Journal of the American Chemical Society. [Link]
-
Gardner, C., et al. (1949). Acetylene reactions.[2][3][4] Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide.[2][3] Journal of the Chemical Society.[2] [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 169. Acetylene reactions. Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide from acetylene and aqueous trimethylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 169. Acetylene reactions. Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide from acetylene and aqueous trimethylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
